molecular formula C21H19N3O3 B14939205 N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B14939205
M. Wt: 361.4 g/mol
InChI Key: AGSWXDSTLCAZQC-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a 2-methoxyethyl group at position 2 and a carboxamide-linked 1H-indol-5-yl moiety at position 4. The compound’s structure integrates two pharmacologically significant heterocycles: the isoquinoline scaffold, known for its role in kinase inhibition and anticancer activity, and the indole ring, widely associated with modulating protein-protein interactions (e.g., Bcl-2/Mcl-1 inhibition) .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-11-10-24-13-18(16-4-2-3-5-17(16)21(24)26)20(25)23-15-6-7-19-14(12-15)8-9-22-19/h2-9,12-13,22H,10-11H2,1H3,(H,23,25)

InChI Key

AGSWXDSTLCAZQC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Target/Activity
Target Compound C21H20N3O3* 362.41* 2-(2-Methoxyethyl), N-(1H-indol-5-yl) Not explicitly reported
2-(2H-1,3-Benzodioxol-5-yl)-N-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide C20H18N2O5 366.37 2-(2-Methoxyethyl), N-(benzodioxol-5-yl) Not reported; structural analogue
Safimaltib (MALT1 inhibitor) C20H12F6N4O2 470.33 5-(Trifluoromethyl), N-(2-trifluoromethylpyridin-4-yl) MALT1; antineoplastic
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide C25H20Cl2FN2O3 495.34 Chloro, fluoro, methoxy, methyl substituents Bcl-2/Mcl-1 dual inhibition

*Calculated based on structural analysis.

Key Observations :

  • Isoquinoline Core Modifications: The target compound shares the 1-oxo-1,2-dihydroisoquinoline scaffold with safimaltib and the benzodioxol-substituted analogue . The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl groups in safimaltib).
  • Indole vs. Indole derivatives in demonstrate anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target compound may share similar mechanisms.

Physicochemical Properties

  • LogP and Solubility : The 2-methoxyethyl group in the target compound likely reduces LogP compared to safimaltib’s trifluoromethyl groups, improving aqueous solubility. Benzodioxol-substituted analogues may exhibit higher lipophilicity.

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